molecular formula C15H16ClN3O4S B2521802 5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide CAS No. 847241-68-3

5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B2521802
CAS No.: 847241-68-3
M. Wt: 369.82
InChI Key: PEWYLNFUYVMHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine-4-carboxamide derivative characterized by:

  • A chlorine atom at the 5-position of the pyrimidine ring.
  • An N-(2-ethoxyphenyl) substituent, contributing to lipophilicity and structural diversity.

It is referenced under CAS number 10-F726246 (discontinued, per ), with molecular formula C₁₆H₁₆ClN₃O₃S (inferred from structural analogs).

Properties

IUPAC Name

5-chloro-N-(2-ethoxyphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4S/c1-3-23-12-8-6-5-7-11(12)18-14(20)13-10(16)9-17-15(19-13)24(21,22)4-2/h5-9H,3-4H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWYLNFUYVMHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the pyrimidine ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the chloro group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the ethoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction.

    Sulfonylation: The ethylsulfonyl group can be introduced using reagents like ethylsulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved through reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways or as a ligand in receptor binding studies.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may act by:

    Inhibiting enzymes: Binding to the active site of an enzyme and preventing its normal function.

    Modulating receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their replication or transcription.

Comparison with Similar Compounds

Substituent Variations at the Pyrimidine Core

The sulfonyl/sulfanyl group and aryl substituents significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Evidence ID
5-Chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide 2-ethoxyphenyl, ethylsulfonyl C₁₆H₁₆ClN₃O₃S ~365.8 (estimated) Discontinued; sulfonyl group enhances stability
5-Chloro-2-(ethylsulfanyl)-N-(2-methoxyphenyl)pyrimidine-4-carboxamide 2-methoxyphenyl, ethylsulfanyl C₁₅H₁₅ClN₃O₂S 340.8 Sulfanyl group increases hydrophobicity; methoxy vs. ethoxy alters steric effects
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide 4-fluorobenzylsulfanyl, sulfamoylphenethyl C₂₁H₁₈ClFN₄O₃S₂ 489.0 Fluorine enhances bioavailability; sulfamoyl group introduces hydrogen-bonding potential
5-Chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(isopropylsulfanyl)pyrimidine-4-carboxamide Piperidinylsulfonylphenyl, isopropylsulfanyl C₂₁H₂₇ClN₄O₃S₂ 483.1 Bulky piperidinyl group may improve target selectivity

Functional Group Impact on Properties

  • Sulfonyl vs. Sulfanyl : Sulfonyl groups (e.g., in the target compound) improve oxidative stability and hydrogen-bond acceptor capacity compared to sulfanyl analogs, which are more prone to oxidation .
  • Aryl Substituents: 2-Ethoxyphenyl (target compound): Ethoxy provides moderate lipophilicity and electron-donating effects. 4-Methoxyphenyl (): Methoxy reduces steric hindrance but may decrease metabolic stability .

Biological Activity

5-Chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structure-activity relationships (SAR), and its biological effects, particularly focusing on its antitumor and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of 5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide typically involves multi-step processes, including the formation of the pyrimidine core and subsequent functionalization. The compound's structure can be represented as follows:

  • Molecular Formula : C13H14ClN3O3S
  • Molecular Weight : 317.79 g/mol
  • CAS Number : 847241-68-3

The compound features a pyrimidine ring substituted with a chloro group and an ethoxyphenyl moiety, which are crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, research indicates that derivatives of pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines, including HeLa cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

CompoundCell LineIC50 (µM)Mechanism
5-Chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamideHeLa15.5Inhibition of DNA synthesis
Related Pyrimidine DerivativeMCF-712.3Induction of apoptosis

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains was evaluated using minimum inhibitory concentration (MIC) assays. The results suggest that the compound possesses broad-spectrum antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Mycobacterium tuberculosis8

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide. Variations in substituents on the pyrimidine ring and the ethoxyphenyl group can significantly affect potency and selectivity.

  • Chloro Group : Essential for maintaining activity; modifications lead to loss of potency.
  • Ethoxy Substituent : Enhances solubility and bioavailability.
  • Pyrimidine Core : Variations in nitrogen positioning impact binding affinity to target enzymes.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Antitumor Activity :
    • In vivo studies demonstrated that administration of this compound resulted in a significant reduction in tumor size in xenograft models, suggesting its potential for further development as an anticancer agent.
  • Study on Antimicrobial Efficacy :
    • A comparative study showed that this compound outperformed standard antibiotics against resistant strains of bacteria, indicating its potential role in addressing antibiotic resistance.

Q & A

Q. What strategies validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) :

Treat cells with compound (10 µM, 2 hours).

Heat lysates (37–65°C) and quantify soluble target via Western blot .

  • Negative Control : Use a structurally similar inactive analog to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.